molecular formula C18H21ClN2OS B11355040 N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-chlorobenzamide

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-chlorobenzamide

Cat. No.: B11355040
M. Wt: 348.9 g/mol
InChI Key: MUBZRROXONYZIY-UHFFFAOYSA-N
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Description

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-chlorobenzamide is a complex organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a more saturated form.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The benzothiazole ring system can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-chlorobenzamide is unique due to the presence of both the benzothiazole ring and the chlorobenzamide moiety

Properties

Molecular Formula

C18H21ClN2OS

Molecular Weight

348.9 g/mol

IUPAC Name

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-chlorobenzamide

InChI

InChI=1S/C18H21ClN2OS/c1-18(2,3)11-8-9-14-15(10-11)23-17(20-14)21-16(22)12-6-4-5-7-13(12)19/h4-7,11H,8-10H2,1-3H3,(H,20,21,22)

InChI Key

MUBZRROXONYZIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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